molecular formula C12H10F3NO2 B1591271 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester CAS No. 201929-84-2

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester

Cat. No.: B1591271
CAS No.: 201929-84-2
M. Wt: 257.21 g/mol
InChI Key: XFZOLYIGTWILKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the indole ring enhances the compound’s chemical stability and biological activity .

Biochemical Analysis

Biochemical Properties

Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate plays a crucial role in biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The trifluoromethyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition or activation. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . Additionally, it can bind to receptor proteins, influencing signal transduction pathways and cellular responses.

Cellular Effects

Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate has been observed to affect various types of cells and cellular processes. In particular, it can modulate cell signaling pathways by interacting with receptor proteins on the cell surface. This interaction can lead to changes in gene expression and alterations in cellular metabolism. For example, the compound has been shown to influence the expression of genes involved in oxidative stress response and apoptosis . Furthermore, it can affect cellular energy metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate involves its binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with enzyme active sites, leading to enzyme inhibition or activation. This compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby affecting the metabolism of various substrates . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have indicated that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to liver and kidney damage in animal models. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain concentration levels.

Metabolic Pathways

Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II metabolic enzymes . The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its lipophilicity and ability to cross cell membranes.

Subcellular Localization

The subcellular localization of ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Its activity and function can be influenced by its localization, as it can interact with different sets of biomolecules in each compartment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, alcohols, and oxides .

Scientific Research Applications

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester (C12H10F3NO2) is a chemical compound with a molecular weight of 257.21 . It is an intermediate in organic syntheses . More specifically, scientific literature has documented its role in HIV-1 integrase inhibition and its broader applications in pharmaceutical chemistry.

As an Intermediate in Organic Synthesis

This compound is primarily utilized as an intermediate in organic synthesis . As such, it serves as a building block for creating more complex molecules with specific desired properties. Capot Chemical Company indicates that it can produce this compound in scales up to 100 kg, highlighting its potential for larger scale applications .

HIV-1 Integrase Strand Transfer Inhibitors

Indole-2-carboxylic acid derivatives, including this compound, have been identified as effective inhibitors of HIV-1 integrase strand transfer .

Key findings:

  • Compound 3 , an indole-2-carboxylic acid derivative, effectively inhibits the strand transfer of HIV-1 integrase . Binding conformation analysis reveals that the indole core and C2 carboxyl group chelate two magnesium ions within the active site of integrase .
  • Structural optimizations on compound 3 led to derivative 20a , which markedly increased the integrase inhibitory effect, with an IC50 value of 0.13 μM .
  • The introduction of a long branch on C3 of the indole core improved the interaction with the hydrophobic cavity near the active site of integrase, suggesting that indole-2-carboxylic acid is a promising scaffold for developing integrase inhibitors .

Design of Novel Integrase Inhibitors

Further research in the field has focused on the rational design and synthesis of novel indole-2-carboxylic acid derivatives to combat HIV-1 integrase . Key strategies include:

  • Adding halogenated phenyls to the chemical structure to form π-π stacking interactions with dC20 .
  • Introducing bulky hydrophobic pharmacophores to fill the space in the hydrophobic cavity near the integrase active site .
  • Modifying the C2 carboxyl group to improve chelation with metal ions of the intasome core .

One study showed that all synthesized compounds exhibited better integrase inhibitory activities than the parent compound, with IC50s ranging from 0.13 to 6.85 μM . The introduction of long-chain p-trifluorophenyl or o-fluorophenyl at the C3 position of the indole core significantly improved activity .

VEGFR-2 Tyrosine Kinase Inhibitors

A study has explored a new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives as potential inhibitors of VEGFR-2 tyrosine kinase (TK) .

Anti-inflammatory Applications

Certain indoles are useful in the treatment of inflammation . For example, 1-(4-Isopropoxyphenyl)-5-(4-(trifluoromethyl)phenyl)-indole-2-carboxylic acid and 5-(4-Isopropoxyphenyl)indole-2-carboxylic acid ethyl ester have shown promise in this area .

Modulating T Helper Cells

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)indole
  • Indole-2-carboxylic acid ethyl ester
  • 4-(Trifluoromethyl)benzaldehyde
  • 3-Methylindole

Uniqueness

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester is unique due to the presence of both the trifluoromethyl group and the ethyl ester group. This combination enhances its chemical stability, biological activity, and potential for diverse applications in scientific research and industry .

Biological Activity

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester, with the CAS number 201929-84-2, is a compound characterized by its unique trifluoromethyl group and indole structure. This compound has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities, which include anti-inflammatory, anticancer, and antiviral properties. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H10F3N1O2
  • Molecular Weight : 257.21 g/mol
  • Structure : The compound features a trifluoromethyl group at the 5-position of the indole ring and an ethyl ester at the carboxylic acid position.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • VEGFR-2 Inhibition : Research has shown that this compound inhibits the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. By binding to VEGFR-2, it prevents the receptor's kinase activity, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects : The trifluoromethyl group enhances lipophilicity, allowing for better interaction with enzymes involved in inflammatory pathways. This modulation suggests potential therapeutic applications in treating inflammatory diseases.
  • Antiviral Activity : The compound has demonstrated promising results against viral infections, particularly HIV-1. Studies indicate that it can inhibit the strand transfer of HIV integrase, showing IC50 values as low as 0.13 μM for some derivatives .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
AnticancerInhibits cell proliferation by modulating VEGFR-2 signaling pathways
Anti-inflammatoryModulates inflammatory pathways through enzyme inhibition
AntiviralInhibits HIV-1 integrase with IC50 values as low as 0.13 μM
AntimicrobialExhibits activity against various microbial strains
AntioxidantPotential to scavenge free radicals and protect against oxidative stress

Case Study 1: VEGFR-2 Inhibition

A study demonstrated that this compound effectively inhibited VEGFR-2, leading to reduced angiogenesis in cancer models. The compound's binding affinity was assessed using molecular docking studies, revealing strong interactions with key residues in the receptor's active site .

Case Study 2: Antiviral Activity Against HIV

In vitro assays evaluated the compound's efficacy against HIV-1 integrase. Derivatives of this compound were synthesized and tested, showing enhanced inhibitory effects compared to the parent compound. Notably, modifications at the C3 position significantly improved antiviral potency .

Case Study 3: Anti-inflammatory Properties

Research focused on the anti-inflammatory potential of this compound revealed its ability to inhibit pro-inflammatory cytokines in cellular models. This effect was attributed to its interference with NF-kB signaling pathways, suggesting therapeutic applications for chronic inflammatory conditions .

Properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-5-8(12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZOLYIGTWILKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589597
Record name Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201929-84-2
Record name Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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